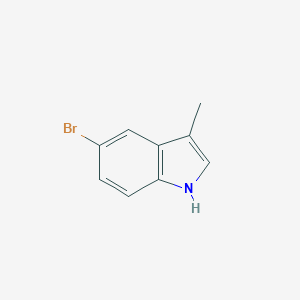

5-Bromo-3-methyl-1h-indole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXDVJFMLNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291942 | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-48-6 | |

| Record name | 10075-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Bromo 3 Methyl 1h Indole

Synthesis of Derivatives

The synthesis of derivatives often leverages the reactivity of the parent compound. For instance, electrophilic substitution at the N1 position of derivatives like (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole can be achieved by reacting it with various halides in the presence of a base. iajps.combenchchem.com This leads to a series of novel N-substituted indole (B1671886) derivatives. benchchem.com

A notable derivative, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole , is synthesized as a key intermediate for the anti-migraine drug naratriptan. acs.orgresearchgate.net An improved synthesis involves the condensation of 5-bromo-1H-indole with 1-methyl-4-piperidone, followed by reduction of the resulting enamine. acs.org A one-pot procedure using triethylsilane as a reducing agent has also been developed for scalability. acs.orgresearchgate.net

Another significant derivative is (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-ylmethyl]-1H-indole , a key intermediate in the synthesis of the migraine medication eletriptan. google.com Its synthesis involves reacting (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester with a reducing agent such as sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com

Properties of Derivatives

The derivatives of 5-Bromo-3-methyl-1H-indole often exhibit important biological activities. A series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives have been synthesized and evaluated for their analgesic properties. benchchem.com Among these, compound (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole showed significant analgesic activity, comparable to the standard drug diclofenac sodium in preclinical models. iajps.combenchchem.com

The utility of these derivatives is primarily as intermediates in pharmaceutical manufacturing. google.comacs.org For example, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a direct precursor to Naratriptan, and (R)-5-bromo-3-[(1-methyl-pyrrolidin-2-ylmethyl]-1H-indole is essential for producing Eletriptan. google.comacs.org The development of efficient syntheses for these derivatives is therefore of considerable interest. acs.orgresearchgate.net Furthermore, the ability to perform cross-coupling reactions on these brominated derivatives opens pathways to new classes of compounds with potential applications in material science, such as in organic semiconductors. chemimpex.com

Table of Compounds

Table 3: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Bromo-3-methyl-1H-indole | 10075-48-6 | C₉H₈BrN |

| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | 143322-57-0 | C₁₄H₁₇BrN₂ |

| 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | 121206-76-6 | C₁₄H₁₇BrN₂ |

| (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | Not Available | C₁₆H₂₁BrN₂ |

| (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Not Available | C₂₁H₁₉BrN₂O₃ |

| Naratriptan | 121679-13-8 | C₁₇H₂₅N₃O₂S |

| Eletriptan | 143322-58-1 | C₂₂H₂₆N₂O₂S |

| Diclofenac sodium | 15307-79-6 | C₁₄H₁₀Cl₂NNaO₂ |

| 4-bromoaniline | 106-40-1 | C₆H₆BrN |

| (4-bromophenyl)hydrazine | 106-40-1 | C₆H₇BrN₂ |

| 1-methyl-4-piperidone | 1445-73-4 | C₆H₁₁NO |

| Triethylsilane | 617-86-7 | C₆H₁₆Si |

Applications in Materials Science

Organic Semiconductors

Indole (B1671886) derivatives are increasingly investigated for their utility in organic electronics, and 5-Bromo-3-methyl-1h-indole serves as a foundational element for organic semiconductors. chemimpex.comvulcanchem.com The presence of the bromine atom and the indole nitrogen influences the molecule's electronic characteristics, which is a critical factor in designing semiconductor materials. solubilityofthings.comscbt.com Researchers have utilized this compound in the synthesis of more complex, C₃-symmetric indole-based truxenes. nih.gov These larger molecules are designed to have specific photophysical and electronic properties suitable for use in electronic devices, demonstrating the role of this compound as an essential precursor in this advanced application. nih.gov

Light-Emitting Diodes (LEDs)

The compound finds direct application in the creation of materials for light-emitting diodes (LEDs). chemimpex.com Its unique electronic properties are leveraged in the development of the active layers within these devices. chemimpex.com More specifically, derivatives of this compound are used to synthesize complex truxene-based molecules. nih.gov Truxene compounds are noted for their high photoluminescence and have been successfully used as materials in the fabrication of organic light-emitting diode (OLED) devices, highlighting the pathway from the initial indole building block to a functional electronic component. nih.gov

Fluorescent Probes for Biological Imaging

This compound is utilized in the development of fluorescent probes intended for biological imaging. chemimpex.com The intrinsic properties of the indole ring can give rise to fluorescence, a phenomenon crucial for high-sensitivity imaging in biological systems. ontosight.ainih.gov While the field is broad, related bromo-indole derivatives have been engineered into probes capable of targeting specific cellular organelles, such as mitochondria, to monitor dynamic processes like cell fusion and fission. rsc.org This demonstrates the principle that the 5-bromo-indole scaffold can be chemically modified to create sophisticated tools for visualizing cellular activities with high specificity. chemimpex.comrsc.org

Advanced Materials with Unique Electronic Properties

The distinct structure of this compound, featuring an electron-withdrawing bromine atom on the electron-rich indole ring, imparts unique electronic properties that are exploited in the creation of advanced materials. chemimpex.comsolubilityofthings.com A prime example is its use in the multi-step synthesis of 2,2′,2″-(5,5,10,10,15,15-Hexabutyl-10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene-2,7,12-triyl)tris(this compound). nih.gov This complex, C₃-symmetric truxene derivative was specifically designed and synthesized to study its photophysical properties. nih.gov Such research into novel materials with tailored optical and electronic behaviors is critical for advancing various technological fields, and it relies on versatile building blocks like this compound. rsc.orgnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2′,2″-(5,5,10,10,15,15-Hexabutyl-10,15-dihydro-5H-diindeno[1,2-a:1′,2′-c]fluorene-2,7,12-triyl)tris(this compound) |

| Dimethyl sulfoxide (DMSO) |

Applications in Agrochemicals

Formulation of Pesticides and Herbicides

5-Bromo-3-methyl-1h-indole and its derivatives are key intermediates in the synthesis of a range of pesticides and herbicides. chemimpex.coma2bchem.com The indole (B1671886) scaffold is a common feature in many biologically active molecules, and the introduction of a bromine atom at the 5-position and a methyl group at the 3-position can significantly influence the compound's efficacy and spectrum of activity.

Research has demonstrated the use of 5-bromo-1H-indole derivatives in the creation of novel herbicidal agents. For instance, derivatives of 3,3-bis(5-bromo-1H-indol-3-yl)propanoic acid have been synthesized and evaluated for their herbicidal activity. nih.gov These compounds act as potential transport inhibitor response 1 (TIR1) antagonists, a mechanism that can disrupt plant growth and development. nih.gov The synthesis of these complex molecules often involves multi-step processes starting from simpler indole precursors. nih.gov

The following table provides examples of such derivatives and their reported yields and melting points:

| Compound Name | Yield (%) | Melting Point (°C) |

| Ethyl 3,3-bis(5-bromo-1H-indol-3-yl)propanoate | 69 | 161.4–162.2 |

| Ethyl 3,3-bis(5-bromo-1-methyl-1H-indol-3-yl)propanoate | 76 | 159.5–160.3 |

| Ethyl 3,3-bis(5-bromo-1-ethyl-1H-indol-3-yl)propanoate | 72 | 148.8–149.6 |

| 3,3-Bis(5-bromo-1-methyl-1H-indol-3-yl)propanoic acid | 88 | 212.8–213.9 |

| Data sourced from: PubMed Central nih.gov |

Furthermore, indole derivatives are known to exhibit a broad spectrum of antimicrobial activity, which is relevant for the development of fungicides and bactericides for crop protection. vulcanchem.com The synthesis of new 5-bromo derivatives of indole phytoalexins, which are naturally occurring antimicrobial compounds produced by plants, highlights the ongoing research in this area. researchgate.net

Enhancement of Stability and Bioavailability of Agrochemicals

Beyond its role as a synthetic intermediate, this compound can be incorporated into agrochemical formulations to improve their stability and bioavailability. chemimpex.com Stability is a critical factor for agrochemicals, as they need to withstand various environmental conditions without degrading before they reach their target. Bioavailability, the extent to which the active ingredient is absorbed and becomes available at the site of action, is crucial for the efficacy of a pesticide or herbicide.

The lipophilic nature of the bromo- and methyl-substituted indole ring can enhance the penetration of the active ingredient through the waxy cuticle of plant leaves or the cell walls of fungi and bacteria. vulcanchem.com For instance, the acetate group in some indole derivatives is suggested to enhance bioavailability, allowing for better penetration of bacterial cell walls. vulcanchem.com

Future Directions and Emerging Research Areas

Development of Novel 5-Bromo-3-methyl-1H-indole-based Scaffolds

The indole (B1671886) nucleus is a prominent scaffold in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govrjpn.org The development of novel scaffolds based on this compound is a burgeoning area of research. These scaffolds serve as the foundation for creating new molecules with potentially enhanced or entirely new properties. For instance, researchers are actively designing and synthesizing derivatives by introducing various substituents at different positions of the indole ring to explore their therapeutic potential. ijpsr.comarabjchem.org

One approach involves the creation of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties. mdpi.com This strategy of molecular hybridization aims to develop compounds with improved efficacy and selectivity. mdpi.com For example, the synthesis of N-1 and C-3 substituted indole derivatives has been explored to evaluate their cytotoxic properties. ijpsr.com

Exploration of New Biological Targets and Therapeutic Applications

Indole derivatives are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities. ijpsr.comontosight.ai Research is ongoing to identify new biological targets for this compound and its derivatives. This exploration could unveil novel therapeutic applications for a variety of diseases. ontosight.ai

Recent studies have focused on the antiproliferative and cytotoxic effects of new derivatives against various cancer cell lines. nih.govmdpi.com For example, novel furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov Another area of interest is the investigation of these compounds as inhibitors of enzymes like 5-Lipoxygenase (5-LOX), which is involved in inflammatory pathways. ijpsr.comarabjchem.org The bromine substitution at the 5-position has been shown to influence the antiproliferative activity of certain indole phytoalexins. beilstein-archives.org

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings |

| Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazides | Anticancer, Tubulin inhibition | Some derivatives showed significant cytotoxic activity against colon and melanoma cancer cell lines. nih.gov |

| N-prenylated indole-3-carbazones | Cytotoxicity, 5-LOX inhibition | Certain compounds exhibited potent cytotoxic and 5-LOX inhibitory activities. arabjchem.org |

| 1-Benzyl-5-bromoindolin-2-one derivatives | Anticancer, VEGFR-2 inhibition | Showed promising anticancer activity against breast cancer cells and good VEGFR-2 inhibitory activity. mdpi.com |

| Substituted 5-bromo-1-(3-methylbut-2-enyl)-1H-indole-3-yl)methylene)hydrazine carbothioamide/carboxamide | Cytotoxicity | Found to be potent cytotoxic agents. ijpsr.com |

| 5-Bromobrassinin | Anticancer, IDO inhibition | Suppressed tumor growth in melanoma isografts and showed efficacy in combination with paclitaxel against mammary gland tumors. beilstein-archives.org |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational and experimental methods is revolutionizing drug discovery and design. researchgate.netnih.gov For this compound, computational tools are increasingly being used to predict the properties and activities of its derivatives, guiding the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations are employed to understand the binding interactions of these compounds with their biological targets. mdpi.comresearchgate.net For instance, these methods have been used to explore the binding mode of 1-benzyl-5-bromoindolin-2-one derivatives within the active site of VEGFR-2, a key protein in angiogenesis. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies help in correlating the chemical structure of the derivatives with their biological activity, enabling the design of more potent compounds. researchgate.net These in-silico approaches, combined with experimental validation, accelerate the process of identifying lead compounds for further development. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is the focus of supramolecular chemistry and crystal engineering. ias.ac.in The this compound scaffold, with its potential for various intermolecular interactions like hydrogen bonding and π–π stacking, is a valuable component in the construction of supramolecular architectures. researchgate.net

The study of crystal structures of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives has revealed how intermolecular interactions, including C—H⋯π hydrogen bonds and slipped π–π interactions, dictate the crystal packing. researchgate.net These insights are crucial for designing materials with specific properties. The field also explores the formation of cocrystals and understanding polymorphism, which has significant implications for the pharmaceutical industry. ias.ac.in The unique electronic properties of this compound also suggest its potential application in the development of advanced materials like organic semiconductors. chemimpex.com

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reducing waste and the use of hazardous substances. bridgew.edu There is a growing interest in developing sustainable methods for the synthesis of this compound and its derivatives.

Microwave-assisted synthesis is one such green approach that has been successfully employed for the synthesis of various indole derivatives. tandfonline.com This method often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. tandfonline.com The use of greener solvents, such as water or ethylene glycol, and catalyst-free reaction conditions are also being explored to make the synthesis of these compounds more sustainable. mdpi.com For example, the electrophilic bromination of indole-3-acetic acid is being studied to improve reaction efficiency and reduce waste by understanding the reaction mechanism. bridgew.edu

常见问题

Q. Q1. What are the common synthetic routes for preparing 5-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

A1. The synthesis typically involves bromination of 3-methyl-1H-indole using electrophilic aromatic substitution. A standard method employs N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) . For N-alkylation (e.g., introducing propynyl or butyl groups), NaH in DMSO is used as a base with alkyl halides, achieving yields >90% . Optimization includes solvent selection (e.g., PEG-400:DMF mixtures for Cu-catalyzed click chemistry) and reaction time adjustments (e.g., 12 hours for triazole formation) .

Q. Q2. How can regioselective functionalization of this compound be achieved for drug discovery applications?

A2. Regioselectivity is controlled via directed metalation or cross-coupling reactions . For example:

- Suzuki-Miyaura coupling : The bromine at C5 serves as a handle for aryl/heteroaryl introductions .

- Click Chemistry : Azide-alkyne cycloaddition at the N-alkyl chain (e.g., propynyl derivatives) enables triazole formation for biological targeting .

- Electrophilic Substitution : The methyl group at C3 directs electrophiles to C2 or C7 positions, enabling selective halogenation or sulfonation .

Challenge : Competing side reactions (e.g., over-bromination) are mitigated by using stoichiometric NBS and low temperatures .

Structural Characterization and Data Interpretation

Q. Q3. How do NMR spectral features distinguish this compound derivatives from analogs?

A3. Key NMR signals include:

- ¹H NMR :

- ¹³C NMR :

Example : For 5-bromo-1-butyl-1H-indole, the butyl chain’s NCH₂ protons appear at δ 4.09 ppm (triplet, J = 7.1 Hz) .

Biological Activity and Mechanistic Studies

Q. Q4. What strategies are used to evaluate the bioactivity of this compound derivatives, particularly as enzyme inhibitors?

A4.

- Enzyme Assays : Derivatives are screened against targets like α-glucosidase or monoamine oxidase (MAO) using fluorometric or colorimetric substrates. For example, indole-based triazoles show IC₅₀ values <10 µM .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, leveraging the bromine’s hydrophobic interactions and the methyl group’s steric effects .

- SAR Studies : Modifying the N-alkyl chain (e.g., butyl vs. propynyl) alters lipophilicity and target affinity .

Data Contradictions and Resolution

Q. Q5. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

A5.

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, CuI in PEG-400:DMF vs. THF may alter click chemistry yields .

- Spectral Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). Signal splitting in δ 7.1–7.3 ppm may indicate impurities or rotamers .

- Crystallographic Validation : Use single-crystal XRD (e.g., SHELX refinement) to resolve ambiguous structures .

Computational and Green Chemistry Approaches

Q. Q6. What computational tools and green chemistry strategies are applied to optimize this compound synthesis?

A6.

- DFT Calculations : Gaussian09 predicts reaction pathways (e.g., bromination transition states) and regioselectivity .

- Green Solvents : PEG-400 reduces waste in click chemistry vs. traditional solvents (e.g., DCM) .

- Catalyst Recycling : CuI nanoparticles in PEG-400 enable reuse for 3–5 cycles without yield loss .

Interdisciplinary Applications

Q. Q7. How is this compound utilized in materials science or crystallography?

A7.

- Coordination Polymers : The bromine atom acts as a halogen bond donor in supramolecular assemblies .

- Crystallography : SHELXL refines high-resolution structures, resolving disorder in methyl or alkyl chains .

- Photoluminescence : Methyl and bromine substituents tune emission properties for OLED applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。